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An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic Acid: From Commercial

Availability to Synthetic Application

Introduction: A Versatile Building Block in Modern
Chemistry
2-Chloro-4-fluorophenylboronic acid, with CAS Number 313545-72-1, is a synthetically

valuable organoboron compound.[1][2] Its utility stems from the unique arrangement of

substituents on the phenyl ring: a boronic acid group, a chlorine atom, and a fluorine atom. This

specific combination makes it a highly sought-after building block in medicinal chemistry and

materials science.[1] The boronic acid moiety is a key participant in palladium-catalyzed cross-

coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which

enables the efficient formation of carbon-carbon bonds.[3][4][5] The presence of the chloro and

fluoro groups provides chemists with strategic handles to modulate the electronic properties,

metabolic stability, and binding interactions of target molecules, making this reagent

indispensable in the synthesis of complex pharmaceuticals and advanced materials.[1][6]

This guide serves as a comprehensive technical resource for researchers and drug

development professionals, covering the commercial landscape, safe handling, analytical

validation, and practical application of 2-Chloro-4-fluorophenylboronic acid.
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2-Chloro-4-fluorophenylboronic acid is readily available from a variety of chemical suppliers,

catering to needs from research and development to bulk manufacturing. When procuring this

reagent, researchers should consider not only the list price but also the purity, available

quantities, and the supplier's quality control documentation.

Table 1: Commercial Supplier Overview

Supplier Typical Purity CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Sigma-Aldrich

AldrichCPR
(Purity not
specified)

313545-72-1 C₆H₅BClFO₂ 174.37

Tokyo Chemical

Industry (TCI)
>97.0% 313545-72-1 C₆H₅BClFO₂ 174.36

Chem-Impex
97-105%

(Titration)
313545-72-1 C₆H₅BClFO₂ 174.36

FUJIFILM Wako

Chemicals
>97% (NMR) 313545-72-1 C₆H₅BClFO₂ 174.36

Thermo Scientific >96.0% (HPLC) 313545-72-1 C₆H₅BClFO₂ 174.36

| Frontier Specialty Chemicals | Not specified | 313545-72-1 | C₆H₅BClFO₂ | 174.36 |

Disclaimer:This table is not exhaustive and is intended for illustrative purposes. Availability and

specifications are subject to change. Always consult the supplier's official documentation.

Expert Insights on Procurement and Handling
The Boroxine Question: Boronic acids have a propensity to dehydrate, reversibly forming

cyclic anhydride trimers known as boroxines. This can affect the molecular weight and

stoichiometry of reactions. TCI explicitly notes that their product "contains varying amounts

of Anhydride". For high-precision work, it is advisable to either use freshly purchased

material, dry the material under vacuum, or perform a titration to determine the exact boronic

acid content.
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Storage and Stability: The compound is typically a white to off-white crystalline powder.[1] It

should be stored at room temperature in a tightly sealed container, away from moisture, to

minimize dehydration and degradation.[1][7]

Safety First: While specific toxicity data for this compound is limited, related arylboronic acids

are classified as skin and eye irritants.[8][9] Standard laboratory personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling

should be performed in a well-ventilated fume hood.[9][10]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary application of 2-Chloro-4-fluorophenylboronic acid is its use as a nucleophilic

partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern

organic synthesis for its reliability and broad functional group tolerance in forming biaryl

structures.[4][11][12]

The Catalytic Cycle: A Mechanistic Overview
The reaction mechanism proceeds through a catalytic cycle involving a palladium complex.[5]

The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

electrophile (e.g., an aryl bromide).

Transmetalation: The organic group is transferred from the boron atom to the palladium

center. This step is base-mediated.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium

center, forming the new C-C bond and regenerating the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol
This protocol provides a representative procedure for coupling 2-Chloro-4-
fluorophenylboronic acid with a generic aryl bromide.

Objective: To synthesize 2-chloro-4-fluoro-1,1'-biphenyl derivative.

Materials:

2-Chloro-4-fluorophenylboronic acid (1.2 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

Potassium Carbonate (K₂CO₃, 3.0 equivalents), anhydrous

1,4-Dioxane

Water
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Protocol:

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine the aryl bromide (1.0 eq), 2-Chloro-4-fluorophenylboronic acid (1.2

eq), and potassium carbonate (3.0 eq).

Causality: Using an inert atmosphere is critical as the Pd(0) active catalyst can be oxidized

by air, rendering it inactive. Anhydrous base is used to prevent unwanted side reactions.

Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) Acetate (0.02 eq) and the

phosphine ligand (0.08 eq) in a small amount of dioxane.

Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. In the presence of a phosphine ligand, it

is reduced in situ to the active Pd(0) species required for the catalytic cycle. The ligand

stabilizes the palladium center and facilitates the reaction steps.

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) to the

Schlenk flask containing the solids. The mixture should be stirred to a slurry.

Causality: A mixed solvent system is often optimal. Dioxane or THF solubilizes the organic

reagents and catalyst, while a small amount of water is often necessary to dissolve the

inorganic base and facilitate the transmetalation step.

Reaction Execution: Add the catalyst solution to the Schlenk flask. Seal the flask and heat

the reaction mixture to 80-100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

Workup and Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with an

organic solvent like ethyl acetate and water. c. Separate the organic layer. Extract the

aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired biaryl compound.
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Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
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Analytical Characterization: A Self-Validating
System
Verifying the identity and purity of the starting material is paramount for reproducible and

reliable results. A combination of spectroscopic techniques should be employed.

Table 2: Key Analytical Data for 2-Chloro-4-fluorophenylboronic Acid
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Technique
Expected Data /
Observation

Rationale & Interpretation

¹H NMR

Aromatic protons (3H) in
the ~7.0-8.0 ppm range
with complex splitting
patterns. A broad singlet
for B(OH)₂ protons,
variable chemical shift.

The splitting patterns are
complicated by both
proton-proton (H-H) and
proton-fluorine (H-F)
coupling. The boronic acid
protons are exchangeable
and often appear as a
broad signal that can shift
with concentration and
solvent.

¹³C NMR

Aromatic carbons between

~100-165 ppm. The carbon

attached to fluorine will show a

large one-bond C-F coupling

constant. The carbon attached

to boron may be broad or

difficult to observe.

C-F coupling is a key

diagnostic feature for

fluorinated aromatics. The

quadrupolar nature of the

boron nucleus can lead to

broadening of the attached

carbon signal.[13]

¹⁹F NMR
A single signal expected in the

range of -100 to -130 ppm.

¹⁹F NMR is highly sensitive

and provides unambiguous

confirmation of the fluorine-

containing species.[13]

¹¹B NMR

A single, broad signal

expected in the range of 28-33

ppm.

This signal is characteristic of

a trigonal planar boronic acid.

[13] Using a quartz NMR tube

is recommended to avoid

background signals from

borosilicate glass.

LC-MS

A peak corresponding to the

correct mass-to-charge ratio

for the molecular ion [M-H]⁻ or

other adducts.

Confirms the molecular weight

of the compound (174.36

g/mol ).
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| Melting Point | 237 °C (Lit.)[1] | A sharp melting point close to the literature value is a good

indicator of purity. |

Conclusion
2-Chloro-4-fluorophenylboronic acid is more than just a chemical on a shelf; it is a precision

tool for molecular construction. Its commercial availability from numerous suppliers makes it

accessible for projects of any scale. A thorough understanding of its properties, safe handling

procedures, and application in robust protocols like the Suzuki-Miyaura coupling is essential for

leveraging its full potential. By combining careful procurement with rigorous analytical

validation, researchers and drug development professionals can confidently employ this

versatile building block to accelerate innovation in science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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